tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate
CAS No.:
Cat. No.: VC17352743
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20F2N2O2 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | CSBVUYUPBWCEBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure features a piperidine ring with geminal difluorine atoms at the 4-position, a configuration known to enhance metabolic stability and membrane permeability in drug candidates. The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F |
| Topological Polar Surface Area | 49.8 Ų |
The difluorine atoms introduce electronic effects that influence the ring’s conformational flexibility, as evidenced by NMR studies showing distinct splitting patterns for axial and equatorial protons. The Boc group’s steric bulk further stabilizes intermediates during synthetic transformations.
Synthesis and Reaction Pathways
Synthesis typically begins with a piperidine precursor, where fluorination is achieved via electrophilic or nucleophilic agents. A common route involves:
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Ring Formation: Cyclization of a diamine with a difluorinated ketone to yield 4,4-difluoropiperidine.
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Methyl Carbamate Installation: Reaction with tert-butyl (methylsulfonyl)carbamate under basic conditions to introduce the Boc-protected amine.
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Purification: Chromatographic techniques or crystallization to achieve >95% purity.
Critical challenges include maintaining regioselectivity during fluorination and avoiding deprotection of the Boc group under acidic or high-temperature conditions. Recent advances in flow chemistry have improved yields by optimizing reaction kinetics and minimizing side reactions .
Applications in Pharmaceutical Research
This compound is pivotal in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its difluoropiperidine core mimics natural substrates while resisting oxidative metabolism, a feature exploited in:
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Oncology: As a building block for Bruton’s tyrosine kinase (BTK) inhibitors, where the fluorine atoms enhance target binding through halogen bonding.
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Neuroscience: In positron emission tomography (PET) tracers, where the Boc group facilitates radiolabeling with or .
Table 1 highlights its role in recent drug candidates:
| Drug Candidate | Target | Development Phase |
|---|---|---|
| BKM-120 Analog | PI3K Inhibitor | Preclinical |
| JNJ-54213402 Derivative | BTK Inhibitor | Phase I |
Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s identity and purity:
Nuclear Magnetic Resonance (NMR)
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(400 MHz, CDCl): δ 1.44 (s, 9H, Boc CH), 3.12–3.29 (m, 2H, piperidine H), 4.05 (d, 2H, NCH).
Mass Spectrometry (MS)
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ESI-MS: m/z 251.1 [M+H], consistent with the molecular weight.
High-Performance Liquid Chromatography (HPLC)
Future Directions and Innovations
Emerging applications include:
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PROTACs (Proteolysis-Targeting Chimeras): Leveraging the piperidine core to link E3 ligase binders and target proteins .
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Covalent Inhibitors: Functionalizing the methyl carbamate with electrophilic warheads (e.g., acrylamides) for irreversible target engagement.
Advances in enantioselective synthesis are also critical, as the stereochemistry at the 2-position influences biological activity. Catalytic asymmetric hydrogenation methods using chiral phosphine ligands show promise for accessing enantiopure batches .
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